Cas no 208263-80-3 (PCB 52-13C12)

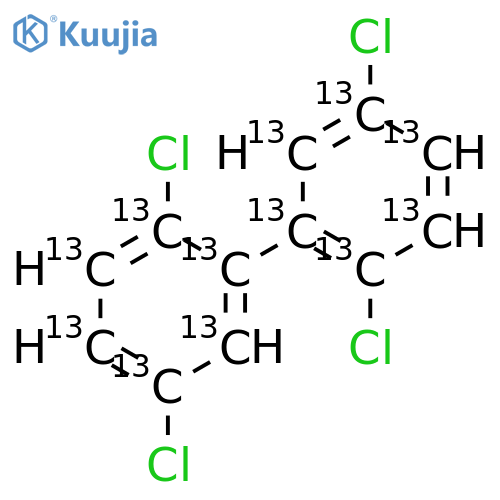

PCB 52-13C12 structure

商品名:PCB 52-13C12

CAS番号:208263-80-3

MF:13C12 H6 Cl4

メガワット:303.89

CID:4763356

PCB 52-13C12 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P216562-1mg |

PCB 52-13C12 |

208263-80-3 | 1mg |

$3720.00 | 2023-05-17 | ||

| TRC | P216562-5mg |

PCB 52-13C12 |

208263-80-3 | 5mg |

$15648.00 | 2023-05-17 | ||

| TRC | P216562-2.5mg |

PCB 52-13C12 |

208263-80-3 | 2.5mg |

$ 9200.00 | 2023-09-06 | ||

| TRC | P216562-.5mg |

PCB 52-13C12 |

208263-80-3 | 5mg |

$1964.00 | 2023-05-17 | ||

| TRC | P216562-0.5mg |

PCB 52-13C12 |

208263-80-3 | 0.5mg |

$ 1710.00 | 2023-02-02 |

PCB 52-13C12 関連文献

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296

208263-80-3 (PCB 52-13C12) 関連製品

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量